molecular formula C9H18N2O2 B13445510 Piperazine-3,3,5,5-D4-N-t-BOC

Piperazine-3,3,5,5-D4-N-t-BOC

Cat. No.: B13445510
M. Wt: 190.28 g/mol
InChI Key: CWXPZXBSDSIRCS-CQOLUAMGSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Piperazine-3,3,5,5-D4-N-t-BOC undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can introduce new functional groups onto the piperazine ring .

Scientific Research Applications

Piperazine-3,3,5,5-D4-N-t-BOC is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Piperazine-3,3,5,5-D4-N-t-BOC involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes, making it a valuable tool in studying reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Piperazine-3,3,5,5-D4-N-t-BOC include:

Uniqueness

This compound is unique due to its stable isotope labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, making it a valuable compound in multiple fields .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

190.28 g/mol

IUPAC Name

tert-butyl 3,3,5,5-tetradeuteriopiperazine-1-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4D2,5D2

InChI Key

CWXPZXBSDSIRCS-CQOLUAMGSA-N

Isomeric SMILES

[2H]C1(CN(CC(N1)([2H])[2H])C(=O)OC(C)(C)C)[2H]

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1

Origin of Product

United States

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